

Spectroscopic Profile of 2-Bromo-5-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: *2-Bromo-5-fluorophenol*

Cat. No.: *B138123*

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Building Block in Pharmaceutical and Chemical Research

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-fluorophenol** (CAS No. 147460-41-1), a crucial aryl fluorinated building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral information, experimental protocols, and a logical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-Bromo-5-fluorophenol**. This information is critical for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data, sourced from Sigma-Aldrich, provides the characteristic chemical shifts for the protons and carbon atoms in **2-Bromo-5-fluorophenol**.^[1]

Table 1: ^1H NMR Spectroscopic Data for **2-Bromo-5-fluorophenol**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	Hydroxyl Proton

Note: Specific chemical shift values and coupling constants were not publicly available in the searched resources. This data is typically available from the supplier, such as Sigma-Aldrich, upon request or via spectral databases like SpectraBase.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Bromo-5-fluorophenol**

Chemical Shift (ppm)	Assignment
Data not available	Aromatic Carbons

Note: Specific chemical shift values were not publicly available in the searched resources. This data is typically available from the supplier, such as Sigma-Aldrich, upon request or via spectral databases like SpectraBase.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Bromo-5-fluorophenol** was obtained using the Attenuated Total Reflectance (ATR) technique with a Bruker Tensor 27 FT-IR instrument.[\[1\]](#)

Table 3: Key IR Absorption Bands for **2-Bromo-5-fluorophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	-	O-H stretch (phenol)
Data not available	-	C-H stretch (aromatic)
Data not available	-	C=C stretch (aromatic)
Data not available	-	C-O stretch (phenol)
Data not available	-	C-Br stretch
Data not available	-	C-F stretch

Note: A detailed peak list was not publicly available in the searched resources. The assignments are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following major peaks were identified in the mass spectrum of **2-Bromo-5-fluorophenol**.^[1]

Table 4: Mass Spectrometry Data for **2-Bromo-5-fluorophenol**

m/z	Relative Intensity	Assignment
192	High	[M+2] ⁺ (Molecular ion with ⁸¹ Br)
190	High	[M] ⁺ (Molecular ion with ⁷⁹ Br)
111	Moderate	[M-Br] ⁺
83	Moderate	Fragment ion

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **2-Bromo-5-fluorophenol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ^1H NMR Data Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of chemical shifts for aromatic and hydroxyl protons.
- ^{13}C NMR Data Acquisition: The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is typically longer than for ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: For the ATR-IR analysis, a small drop of liquid **2-Bromo-5-fluorophenol** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

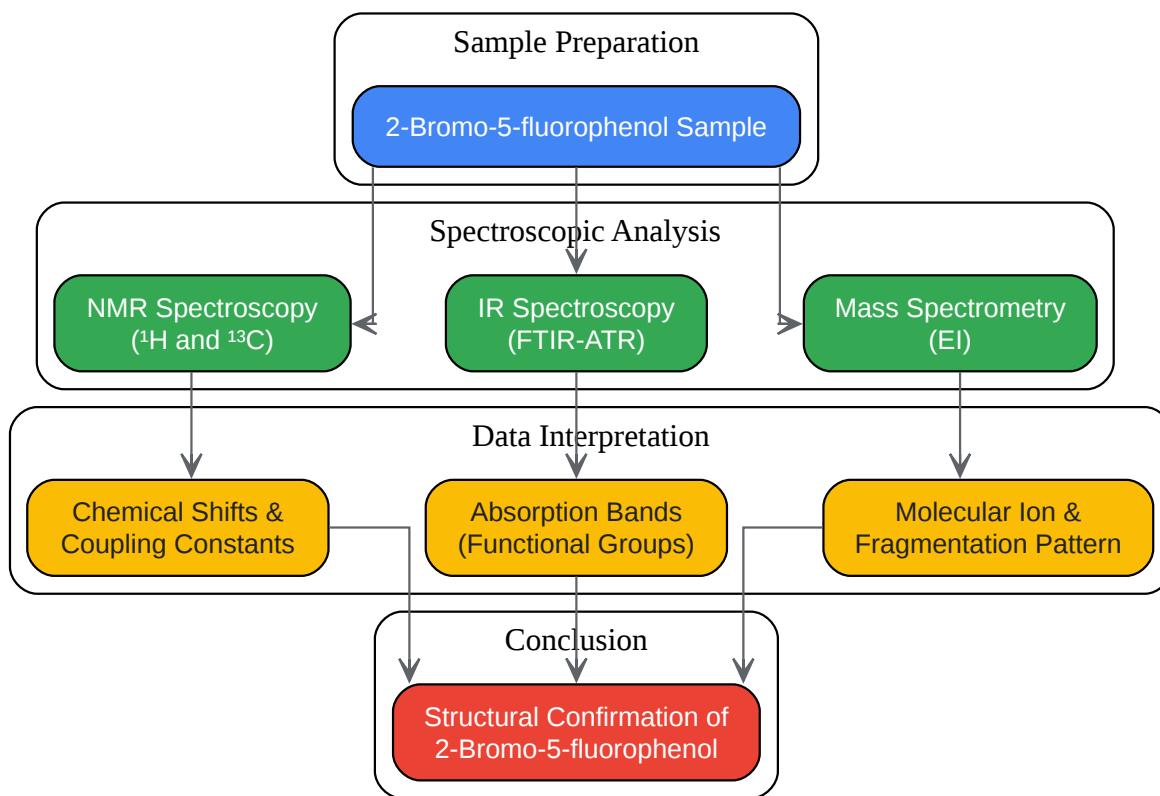
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-5-fluorophenol**.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-5-fluorophenol**.

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References

- 1. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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